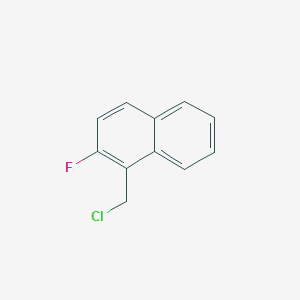
1-Chloromethyl-2-fluoronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-2-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloromethyl group and a fluorine atom attached to the naphthalene ring
准备方法
The synthesis of 1-(chloromethyl)-2-fluoronaphthalene typically involves the chloromethylation of 2-fluoronaphthalene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Often carried out in an organic solvent like dichloromethane
Catalyst: Zinc chloride (ZnCl₂)
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(Chloromethyl)-2-fluoronaphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common reagents and conditions used in these reactions include:
Nucleophiles: Sodium azide, potassium thiocyanate
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Chloromethyl)-2-fluoronaphthalene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(chloromethyl)-2-fluoronaphthalene exerts its effects is primarily through its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
相似化合物的比较
1-(Chloromethyl)-2-fluoronaphthalene can be compared with other similar compounds such as:
1-(Chloromethyl)naphthalene: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
2-Chloromethyl-1,3-dioxolane: Contains a dioxolane ring instead of a naphthalene ring, leading to different chemical properties and uses.
Trichloromethane (chloroform): A simpler chloromethyl compound with different applications and safety considerations.
The presence of the fluorine atom in 1-(chloromethyl)-2-fluoronaphthalene makes it unique, as it can influence the compound’s electronic properties and reactivity.
Conclusion
1-(Chloromethyl)-2-fluoronaphthalene is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure allows for a wide range of reactions and applications, making it a valuable compound for further study and development.
属性
分子式 |
C11H8ClF |
|---|---|
分子量 |
194.63 g/mol |
IUPAC 名称 |
1-(chloromethyl)-2-fluoronaphthalene |
InChI |
InChI=1S/C11H8ClF/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7H2 |
InChI 键 |
XDXUPEJAOPUYGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


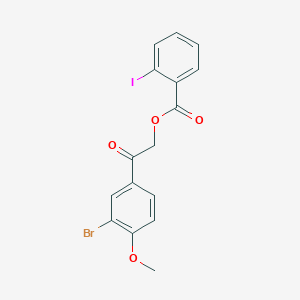
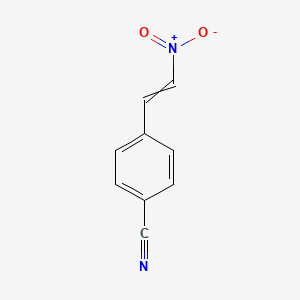
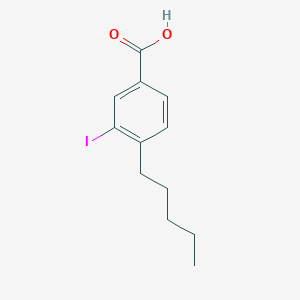
![3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B12443678.png)
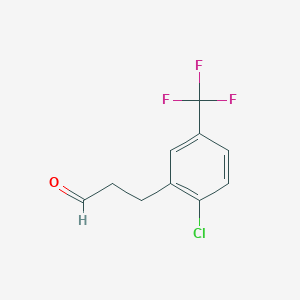
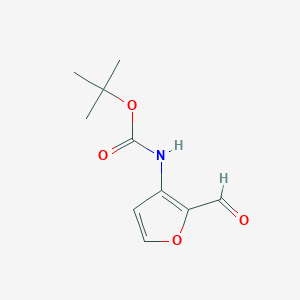
![(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B12443703.png)

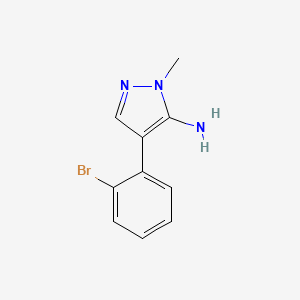
![ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate](/img/structure/B12443719.png)
![2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12443728.png)
![2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443735.png)


